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molecular formula C8H8N4 B8638608 1-Pyridin-2-yl-1H-imidazol-4-ylamine

1-Pyridin-2-yl-1H-imidazol-4-ylamine

Cat. No. B8638608
M. Wt: 160.18 g/mol
InChI Key: TZSCWAXTDVKHIK-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

To a solution of 2-(4-nitro-imidazol-1-yl)-pyridine (150 mg, 0.79 mmol) in THF (12 ml) was added under inert gas atmosphere 10% Pd/C (28 mg, 0.026 mmol). Upon evacuation, the reaction vessel was charged with hydrogen and the reaction mixture was stirred at ambient temperature overnight. The catalyst was filtered off, the solvent volume was reduced and the amine was used without any further purification as ˜0.2 M THF solution for the next step.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
atmosphere
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:8]=1)([O-])=O.[H][H]>C1COCC1.[Pd]>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[N:7]1[CH:8]=[C:4]([NH2:1])[N:5]=[CH:6]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CN(C1)C1=NC=CC=C1
Name
atmosphere
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
28 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the amine was used without any further purification as ˜0.2 M THF solution for the next step

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=C(C=CC=C1)N1C=NC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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